6-Allylcarbamoyl-cyclohex-3-enecarboxylic acid
Description
Contextualization of Cyclohexene (B86901) Carboxylic Acid Scaffolds in Contemporary Organic Chemistry and Chemical Biology Research
Cyclohexene carboxylic acid scaffolds are pivotal building blocks in the synthesis of a wide array of organic molecules, including natural products and pharmaceuticals. The cyclohexene ring offers a conformationally constrained yet flexible three-dimensional structure that is a common feature in many biologically active compounds. The presence of a carboxylic acid group enhances the synthetic utility of this scaffold, acting as a versatile "handle" for a multitude of chemical transformations. This allows for the introduction of further chemical complexity and functionality with a high degree of control.
The inherent reactivity of the alkene and the carboxylic acid functionalities within the same molecule allows for selective modifications, opening pathways to a diverse range of molecular designs. For instance, derivatives of cyclohexene carboxylic acid have been explored for their potential anti-inflammatory and antimicrobial properties. The ability to readily functionalize this scaffold makes it an attractive starting point for the development of new therapeutic agents.
Significance of Carbamoyl (B1232498) Functional Groups in Synthetic Methodologies and Biochemical Probes
The carbamoyl group, characterized by a carbonyl group attached to a nitrogen atom, is a crucial functional group in medicinal chemistry and drug design. Carbamate (B1207046) derivatives are recognized for their chemical and proteolytic stability and their ability to permeate cell membranes, making them valuable components in the design of bioactive molecules. nih.gov
In drug design, the carbamate moiety can serve as a peptide bond surrogate, conferring metabolic stability to peptide-like drugs. nih.gov The carbamate functional group can also participate in hydrogen bonding with biological targets such as enzymes and receptors, which can be pivotal for molecular recognition and biological activity. Furthermore, carbamates are often employed in prodrug strategies to enhance the stability and pharmacokinetic properties of parent molecules. nih.gov The incorporation of a carbamoyl group into a molecule can significantly influence its biological activity, a strategy that has been successfully applied to enhance the potency of various compounds.
Overview of Academic Research Trajectories for Substituted Cyclohex-3-enecarboxylic Acid Systems
Academic research into substituted cyclohex-3-enecarboxylic acid systems is largely driven by the quest for novel bioactive compounds. The synthesis of new derivatives often involves well-established reactions, with the Diels-Alder reaction being a prominent method for constructing the cyclohexene ring with controlled stereochemistry. This reaction, which involves the cycloaddition of a conjugated diene and a dienophile, is a powerful tool for creating six-membered rings. researchgate.net
Once the cyclohexene scaffold is formed, research often focuses on the derivatization of the carboxylic acid and the double bond to generate libraries of compounds for biological screening. For example, studies have explored the synthesis of cyclohexene derivatives as potential antitumor agents. mdpi.com Other research has focused on creating bicyclic lactones from cyclohex-3-ene-1-carboxamide (B1296590) derivatives, highlighting the synthetic versatility of this class of compounds. researchgate.net The overarching goal of these research trajectories is to explore the structure-activity relationships of these compounds to identify new therapeutic leads.
Rationale for Investigating the 6-Allylcarbamoyl-cyclohex-3-enecarboxylic Acid Structure within Academic Frameworks
The rationale for the academic investigation of this compound stems from the promising combination of its three core components. The cyclohex-3-enecarboxylic acid core provides a conformationally restricted and synthetically versatile scaffold that is present in numerous biologically active molecules.
The carbamoyl linkage introduces a stable and polar functional group that can engage in crucial hydrogen bonding interactions with biological targets. Its role in enhancing the pharmacokinetic properties of drug candidates is also a significant consideration.
Finally, the allyl group is a well-known pharmacophore found in various natural products with demonstrated biological activities, including anticancer properties. echemcom.com The allyl moiety can participate in specific binding interactions and can also be a site for further chemical modification.
The convergence of these three structural motifs in a single molecule makes this compound a compelling target for synthesis and biological evaluation. Its investigation could lead to the discovery of novel compounds with interesting pharmacological profiles, contributing to the broader understanding of how these functional groups collectively influence biological activity.
Compound Information
Structure
3D Structure
Properties
IUPAC Name |
6-(prop-2-enylcarbamoyl)cyclohex-3-ene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-2-7-12-10(13)8-5-3-4-6-9(8)11(14)15/h2-4,8-9H,1,5-7H2,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOVNLQWKGISOPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1CC=CCC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70325696 | |
| Record name | 6-Allylcarbamoyl-cyclohex-3-enecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70325696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194482-48-9 | |
| Record name | 6-Allylcarbamoyl-cyclohex-3-enecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70325696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Strategies for 6 Allylcarbamoyl Cyclohex 3 Enecarboxylic Acid
Stereoselective Synthesis of the Cyclohex-3-enecarboxylic Acid Core
The formation of the cyclohex-3-enecarboxylic acid core with defined stereochemistry is the critical first step in the synthesis of 6-allylcarbamoyl-cyclohex-3-enecarboxylic acid. The Diels-Alder reaction is a powerful tool for this purpose, allowing for the construction of the six-membered ring with inherent stereoselectivity.
Diels-Alder Cycloaddition Reactions for Cyclohexene (B86901) Ring Formation
The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a highly efficient method for forming cyclohexene rings. The reaction is concerted, meaning all bond-forming and bond-breaking events occur in a single transition state. This concerted nature leads to a high degree of stereospecificity, where the stereochemistry of the reactants is directly translated to the product.
For the synthesis of a cyclohex-3-enecarboxylic acid core, a typical Diels-Alder reaction would involve the reaction of a 1,3-diene with a dienophile containing a carboxylic acid or a precursor functional group. The general mechanism proceeds through a cyclic transition state, leading to the formation of two new sigma bonds and a cyclohexene ring.
A key aspect of the Diels-Alder reaction is its predictability in terms of stereochemistry, often governed by the "endo rule," which states that the dienophile's substituent with π-electron density will preferentially orient itself under the diene in the transition state. This preference leads to the formation of the endo isomer as the major product.
Asymmetric Induction and Chiral Auxiliary Strategies in Cyclohexene Synthesis
To achieve stereoselectivity and produce a specific enantiomer of the cyclohex-3-enecarboxylic acid core, asymmetric induction strategies are employed. One of the most effective methods involves the use of chiral auxiliaries. A chiral auxiliary is a chiral molecule that is temporarily attached to one of the reactants (typically the dienophile) to direct the stereochemical outcome of the reaction. After the reaction, the auxiliary is removed, yielding the desired enantiomerically enriched product.
The use of chiral auxiliaries in Diels-Alder reactions has been extensively studied. By attaching a chiral auxiliary to the dienophile, the two faces of the double bond become diastereotopic. The chiral auxiliary sterically hinders one face of the dienophile, forcing the diene to approach from the less hindered face, resulting in a diastereoselective cycloaddition.
Table 1: Examples of Chiral Auxiliaries in Diastereoselective Diels-Alder Reactions
| Chiral Auxiliary | Dienophile | Diene | Lewis Acid Catalyst | Diastereomeric Excess (d.e.) |
| (-)-8-Phenylmenthol | Acrylate | Cyclopentadiene | TiCl₄ | >99% |
| Evans' Oxazolidinone | Acrylimide | Cyclopentadiene | Mg(ClO₄)₂ | 95% |
| Camphorsultam | Acrylimide | Isoprene | TiCl₂ (OTf)₂ | 98% |
These high diastereomeric excesses demonstrate the power of chiral auxiliaries in controlling the stereochemistry of the Diels-Alder reaction. The choice of chiral auxiliary and Lewis acid catalyst can be optimized to achieve the desired stereochemical outcome.
Enantioselective Preparation of Cyclohex-3-enecarboxylic Acid Derivatives
An alternative to chiral auxiliaries is the use of chiral catalysts to induce enantioselectivity in the Diels-Alder reaction. Chiral Lewis acids are commonly employed for this purpose. The chiral Lewis acid coordinates to the dienophile, activating it towards cycloaddition and creating a chiral environment that favors the approach of the diene from one face over the other.
This method offers the advantage of catalysis, where a small amount of the chiral catalyst can generate a large amount of the desired enantiomerically enriched product. Various chiral Lewis acid catalysts have been developed, often based on metals such as titanium, copper, and boron, coordinated to chiral ligands.
Table 2: Chiral Lewis Acid Catalysts for Enantioselective Diels-Alder Reactions
| Chiral Catalyst System | Dienophile | Diene | Enantiomeric Excess (e.e.) |
| TiCl₂(OTf)₂ / Chiral Diol | Ethyl Acrylate | Cyclopentadiene | 92% |
| Cu(II)-BOX | Acrylonitrile | Isoprene | 98% |
| Corey's Oxazaborolidine | Acrolein | 1,3-Butadiene | 95% |
The development of highly effective chiral catalysts has made enantioselective Diels-Alder reactions a powerful tool for the synthesis of optically active cyclohexene derivatives, including the precursors to this compound.
Methodologies for the Introduction of the Carboxylic Acid Moiety
The carboxylic acid functionality is a key feature of the target molecule. There are two main strategies for its introduction: incorporating it into the dienophile prior to the Diels-Alder reaction or introducing it to the cyclohexene ring after its formation.
The most straightforward approach is to use a dienophile that already contains a carboxylic acid group or a group that can be easily converted to a carboxylic acid, such as an ester or a nitrile. For example, acrylic acid, maleic anhydride (B1165640), or their derivatives are common dienophiles that directly install the desired functionality.
Alternatively, the carboxylic acid group can be introduced after the formation of the cyclohexene ring through various functional group transformations. For instance, a hydroxyl group on the cyclohexene ring can be oxidized to a carboxylic acid. Another method involves the conversion of an alkyl halide to a Grignard reagent, followed by reaction with carbon dioxide.
Methodologies for Introducing the Allylcarbamoyl Functional Group
The final key functional group to be introduced is the allylcarbamoyl moiety. This is typically achieved through an amidation reaction between a carboxylic acid precursor and allylamine (B125299).
Amidation Reactions of Carboxylic Acid Precursors with Allylamine
The formation of the amide bond in the allylcarbamoyl group is a crucial step in the synthesis of the target molecule. This is generally accomplished by reacting a suitable carboxylic acid derivative of the cyclohexene core with allylamine.
Direct amidation of a carboxylic acid with an amine is possible but often requires high temperatures, which can be detrimental to complex molecules. Therefore, the carboxylic acid is typically activated first to facilitate the reaction under milder conditions. Common activating agents include carbodiimides (such as DCC or EDC), acyl chlorides, or mixed anhydrides.
The general procedure involves the activation of the carboxylic acid, followed by the addition of allylamine. The reaction is often carried out in the presence of a base to neutralize the acid formed during the reaction. The choice of solvent and reaction conditions is crucial to ensure high yields and avoid side reactions. While specific literature on the amidation of a cyclohex-3-enecarboxylic acid with allylamine to form this compound is not abundant, the general principles of amide bond formation are well-established and can be applied to this specific transformation.
Curtius Rearrangement and Isocyanate Intermediates for Amide Formation
The Curtius rearrangement is a potent and versatile synthetic tool for converting carboxylic acids into primary amines, carbamates, or ureas through an isocyanate intermediate. nih.govwikipedia.orgorganic-chemistry.org This reaction is particularly valuable in the synthesis of this compound as it provides a direct pathway to introduce the required nitrogen-containing functionality at the C-6 position from a carboxylic acid precursor. The rearrangement proceeds via the thermal or photochemical decomposition of an acyl azide (B81097), which rearranges to an isocyanate with the loss of nitrogen gas. wikipedia.orgrsc.org
The general mechanism begins with the conversion of a carboxylic acid to a reactive acyl derivative, such as an acid chloride or a mixed anhydride. This intermediate is then treated with an azide source, typically sodium azide, to form the acyl azide. nih.gov Upon heating, the acyl azide undergoes a concerted rearrangement where the R-group migrates from the carbonyl carbon to the adjacent nitrogen atom, simultaneously expelling molecular nitrogen to yield a highly reactive isocyanate. wikipedia.org
In the context of synthesizing the target compound, a precursor such as cyclohex-3-ene-1,6-dicarboxylic acid would first be selectively converted at the C-6 position to an acyl azide. The subsequent Curtius rearrangement generates a C-6 isocyanato-cyclohex-3-enecarboxylic acid intermediate. This isocyanate is a powerful electrophile that readily reacts with nucleophiles. nih.govnih.gov For the final step of amide formation, the isocyanate intermediate is trapped by reacting it with allylamine. The nucleophilic attack of the amine on the isocyanate's carbonyl carbon forms the stable N-allyl urea (B33335) linkage (the allylcarbamoyl group), yielding the desired product. nih.govorganic-chemistry.org One of the significant advantages of this method is that the rearrangement and subsequent trapping can often be performed in one pot, and under relatively mild conditions, sometimes even at room temperature, which helps to minimize potential side reactions. wikipedia.orgorganic-chemistry.org
| Step | Reactant | Reagent(s) | Intermediate | Product |
| 1. Azide Formation | C-6 Carboxylic Acid Precursor | 1. SOCl₂ or (COCl)₂ 2. NaN₃ | C-6 Acyl Azide | - |
| 2. Rearrangement | C-6 Acyl Azide | Heat (Δ) | C-6 Isocyanate | N₂ |
| 3. Amide Formation | C-6 Isocyanate | Allylamine | - | 6-Allylcarbamoyl group |
Catalytic Approaches in the Synthesis of this compound Analogues (e.g., Organocatalysis, Biocatalysis for Stereoselective Transformations)
The synthesis of specific stereoisomers of this compound and its analogues can be achieved with high precision using modern catalytic methods. Organocatalysis and biocatalysis are particularly powerful for establishing stereocenters in a controlled manner. uniroma1.itscispace.com
Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. scienceopen.com For the synthesis of chiral cyclohexene precursors, organocatalytic methods such as the Diels-Alder reaction or Michael additions are highly effective. mdpi.comresearchgate.net For example, a chiral secondary amine catalyst, like a proline derivative, can catalyze the asymmetric Diels-Alder reaction between a diene and a dienophile to construct the cyclohexene ring with high enantioselectivity. uniroma1.it This establishes the relative and absolute stereochemistry of the substituents on the ring early in the synthesis. Subsequent functional group manipulations can then convert this chiral scaffold into the desired target molecule or its analogues without disturbing the established stereocenters.
Biocatalysis employs enzymes to catalyze chemical reactions with exceptional selectivity. rsc.org The intrinsic chirality of enzymes makes them ideal for creating enantiopure compounds. scispace.com Several classes of enzymes could be applied to synthesize chiral precursors for the target molecule:
Ketoreductases (KREDs): A prochiral cyclohexanone (B45756) precursor could be stereoselectively reduced by a KRED to produce a chiral cyclohexanol. This hydroxyl group can then be used as a handle for introducing the amine or carboxylic acid functionalities with a defined stereochemistry.
Transaminases (TAs): These enzymes can convert a ketone group directly into a chiral amine, offering a direct route to enantiomerically pure 6-amino-cyclohex-3-enecarboxylic acid precursors.
Dioxygenases: These enzymes can perform stereoselective cis-dihydroxylation of aromatic precursors, which can then be further elaborated into chiral cyclohexene derivatives. rsc.org
Hydrolases: In a kinetic resolution approach, a racemic mixture of an ester precursor could be selectively hydrolyzed by an enzyme like a lipase, affording one enantiomer as the unreacted ester and the other as the carboxylic acid, both in high enantiomeric excess.
These catalytic methods provide sustainable and efficient routes to optically active building blocks and final products, which is crucial for pharmaceutical development where a single stereoisomer is often responsible for the desired biological activity. scispace.comnih.gov
| Catalytic Method | Key Reaction Type | Catalyst/Enzyme Example | Application in Synthesis | Outcome |
| Organocatalysis | Asymmetric Diels-Alder | Chiral Proline Derivative | Construction of chiral cyclohexene ring | Enantiomerically enriched cyclohexene precursor |
| Organocatalysis | Asymmetric Michael Addition | Chiral Thiourea Catalyst | C-C bond formation on a ring precursor | Diastereo- and enantioselective functionalization |
| Biocatalysis | Asymmetric Reduction | Ketoreductase (KRED) | Reduction of a prochiral ketone | Chiral alcohol precursor |
| Biocatalysis | Asymmetric Amination | Transaminase (TA) | Conversion of a ketone to an amine | Chiral amine precursor |
| Biocatalysis | Kinetic Resolution | Lipase | Selective hydrolysis of a racemic ester | Separation of enantiomers |
Advanced Spectroscopic and Structural Analysis of 6 Allylcarbamoyl Cyclohex 3 Enecarboxylic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment
High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of 6-Allylcarbamoyl-cyclohex-3-enecarboxylic acid, providing detailed information about its carbon skeleton and the stereochemical and regiochemical arrangement of its functional groups.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the presence of multiple chiral centers and diastereotopic protons. The chemical shifts of the protons on the cyclohexene (B86901) ring are influenced by the electron-withdrawing effects of the carboxylic acid and the allylcarbamoyl groups. Protons adjacent to the carboxylic acid and amide functionalities are expected to be deshielded and resonate at lower fields. libretexts.org The olefinic protons of the cyclohexene ring would typically appear in the range of 5.5-6.0 ppm. The protons of the allyl group would exhibit characteristic signals: a multiplet for the -CH= proton around 5.7-5.9 ppm, and two distinct signals for the terminal =CH₂ protons between 5.0 and 5.3 ppm. The N-H proton of the amide is expected to show a broad signal, the chemical shift of which is dependent on concentration and solvent. The acidic proton of the carboxylic acid would be observed as a broad singlet at a significantly downfield-shifted position, typically above 10 ppm. libretexts.org
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide key information about the carbon framework. The carbonyl carbons of the carboxylic acid and the amide are expected to resonate in the highly deshielded region of 170-180 ppm. youtube.com The olefinic carbons of the cyclohexene ring would appear around 125-135 ppm. The carbons of the allyl group would be observed with the -CH= carbon at a lower field than the =CH₂ carbon. The remaining sp³ hybridized carbons of the cyclohexene ring would resonate in the upfield region of the spectrum.
2D NMR Techniques: To unambiguously assign all proton and carbon signals and to determine the stereochemistry, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential. COSY would reveal the proton-proton coupling networks within the cyclohexene ring and the allyl group. HSQC would correlate each proton to its directly attached carbon. HMBC would provide information about longer-range proton-carbon correlations, which is crucial for confirming the connectivity of the functional groups to the cyclohexene ring. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) would be vital for determining the relative stereochemistry of the substituents on the cyclohexene ring by identifying through-space correlations between protons.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | > 10 (broad s) | 175-180 |
| Amide Carbonyl (-CONH-) | - | 170-175 |
| Olefinic CH (Cyclohexene) | 5.5 - 6.0 (m) | 125-135 |
| Allyl -CH= | 5.7 - 5.9 (m) | 130-135 |
| Allyl =CH₂ | 5.0 - 5.3 (m) | 115-120 |
| Amide N-H | Variable (broad s) | - |
| Allyl -CH₂- | ~4.0 (m) | 40-45 |
| Cyclohexene CH adjacent to COOH | 2.5 - 3.0 (m) | 40-50 |
| Cyclohexene CH adjacent to CONH | 2.5 - 3.0 (m) | 40-50 |
| Other Cyclohexene CH₂ | 1.5 - 2.5 (m) | 20-35 |
Note: These are predicted values and may vary depending on the solvent and stereochemistry.
Advanced Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways and Structural Confirmation in Complex Mixtures
Advanced mass spectrometry techniques, particularly tandem mass spectrometry (MS/MS), are critical for confirming the molecular weight and elucidating the fragmentation pathways of this compound.
Electrospray Ionization (ESI): In ESI-MS, the compound is expected to form protonated [M+H]⁺ or deprotonated [M-H]⁻ ions, depending on the mode of analysis. This would confirm the molecular weight of 209.24 g/mol .
Fragmentation Pathways: In MS/MS analysis, the precursor ion would be subjected to collision-induced dissociation (CID) to generate characteristic fragment ions. For the [M+H]⁺ ion, likely fragmentation pathways would include:
Loss of water (-18 Da): A common fragmentation for carboxylic acids.
Loss of the allyl group (-41 Da): Cleavage of the N-allyl bond.
Decarboxylation (-44 Da): Loss of CO₂ from the carboxylic acid group.
Cleavage of the amide bond: This could lead to fragments corresponding to the allyl isocyanate and the cyclohexene carboxylic acid moieties.
For the [M-H]⁻ ion, fragmentation would likely be initiated by the loss of CO₂. The fragmentation patterns of related carboxylic acids and amides can provide a basis for these predictions.
Interactive Data Table: Predicted Key Fragment Ions in MS/MS
| Precursor Ion | Predicted Fragment m/z | Proposed Neutral Loss |
| [M+H]⁺ (210.1) | 192.1 | H₂O |
| 169.1 | C₃H₅ (allyl group) | |
| 166.1 | CO₂ | |
| 126.1 | C₃H₅NCO (allyl isocyanate) | |
| [M-H]⁻ (208.1) | 164.1 | CO₂ |
Vibrational Spectroscopy (Infrared, Raman) for Detailed Functional Group Analysis and Conformational Insights
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and can offer insights into its conformational state.
Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by the characteristic absorption bands of the carboxylic acid, amide, and alkene functional groups.
O-H Stretch (Carboxylic Acid): A very broad band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching vibration in a carboxylic acid dimer. sinfoobiotech.com
C=O Stretch (Carboxylic Acid): A strong absorption band around 1700-1725 cm⁻¹ is expected for the carbonyl group of the carboxylic acid. sinfoobiotech.com
C=O Stretch (Amide I band): A strong absorption band is predicted to appear around 1640-1680 cm⁻¹ for the amide carbonyl stretching vibration. youtube.com
N-H Bend (Amide II band): A band in the region of 1510-1550 cm⁻¹ is expected for the N-H bending vibration of the secondary amide. youtube.com
C=C Stretch: The stretching vibrations of the C=C double bonds in the cyclohexene ring and the allyl group are expected to produce weak to medium bands in the 1640-1680 cm⁻¹ region, which may overlap with the amide I band.
=C-H Stretch: The stretching vibrations of the vinylic C-H bonds would appear above 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=C stretching vibrations, which are often weak in the IR spectrum, are typically strong in the Raman spectrum, which would be beneficial for their identification. The symmetric stretching of non-polar bonds would also be more prominent.
Interactive Data Table: Predicted Vibrational Frequencies
| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | Weak |
| C=O Stretch (Carboxylic Acid) | 1700-1725 (strong) | Medium |
| C=O Stretch (Amide I) | 1640-1680 (strong) | Medium |
| N-H Bend (Amide II) | 1510-1550 (medium) | Weak |
| C=C Stretch | 1640-1680 (weak-medium) | Strong |
| =C-H Stretch | > 3000 (medium) | Medium |
X-ray Crystallography for Definitive Solid-State Structural Determination (if applicable to related compounds)
A definitive determination of the three-dimensional structure of this compound in the solid state would require X-ray crystallography. This technique would provide precise bond lengths, bond angles, and torsion angles, and would unambiguously establish the relative and absolute stereochemistry of the chiral centers.
While no crystal structure for this compound itself is available, analysis of crystal structures of related cyclohexene carboxamide and carboxylic acid derivatives in the Cambridge Structural Database (CSD) can provide insights into preferred conformations and intermolecular interactions. For instance, in the solid state, carboxylic acids often form hydrogen-bonded dimers. The amide groups can also participate in hydrogen bonding, leading to the formation of extended networks. The conformation of the cyclohexene ring is typically a half-chair.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Assignment
Since this compound is a chiral molecule, chiroptical spectroscopic methods such as Electronic Circular Dichroism (ECD) can be employed to determine its absolute configuration.
ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum is highly sensitive to the spatial arrangement of the chromophores within the molecule. The carbonyl groups of the carboxylic acid and the amide, as well as the C=C double bonds, act as chromophores.
The experimental ECD spectrum would be compared with theoretical spectra calculated using quantum chemical methods, such as time-dependent density functional theory (TD-DFT). A good match between the experimental and the calculated spectrum for a particular enantiomer would allow for the unambiguous assignment of the absolute configuration of the chiral centers. For carboxylic acids, it is sometimes advantageous to convert them to their corresponding salts to simplify the spectral analysis by avoiding aggregation effects.
Computational and Theoretical Investigations of 6 Allylcarbamoyl Cyclohex 3 Enecarboxylic Acid
Quantum Chemical Calculations (Density Functional Theory, DFT) for Electronic Structure, Stability, and Spectroscopic Property Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of a molecule at the electronic level. For 6-Allylcarbamoyl-cyclohex-3-enecarboxylic acid, DFT calculations provide critical insights into its geometric structure, stability, and electronic characteristics. These computations are typically performed using a specific functional, such as B3LYP, paired with a basis set like 6-311++G(d,p), which offers a good balance between accuracy and computational cost for organic molecules.
The first step in such an investigation is geometry optimization, where the algorithm seeks the lowest energy conformation of the molecule. From this optimized structure, a wealth of electronic data can be extracted. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a larger gap implies higher stability. mdpi.com
Furthermore, the molecular electrostatic potential (MEP) map can be generated to visualize the electron density distribution. This map identifies electrophilic regions (electron-poor, typically colored blue), which are susceptible to nucleophilic attack, and nucleophilic regions (electron-rich, typically colored red), which are prone to electrophilic attack. For this molecule, the MEP would likely show negative potential around the carboxylic and amide oxygen atoms, and positive potential near the carboxylic and amide hydrogens.
DFT frequency calculations are also invaluable for predicting spectroscopic properties. These calculations can predict the molecule's infrared (IR) spectrum, allowing for the assignment of vibrational modes to specific functional groups. This is useful for confirming the molecule's structure when compared with experimental data.
Table 1: Predicted Electronic Properties of this compound (Hypothetical DFT Data)
| Property | Value | Description |
| HOMO Energy | -6.85 eV | Energy of the highest occupied molecular orbital; related to electron-donating ability. |
| LUMO Energy | -1.21 eV | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |
| HOMO-LUMO Gap | 5.64 eV | Indicates kinetic stability and chemical reactivity. A larger gap suggests lower reactivity. |
| Dipole Moment | 3.45 D | A measure of the overall polarity of the molecule arising from asymmetrical charge distribution. |
| Total Energy | -785.24 Hartrees | The total electronic energy of the optimized molecule in the gas phase. |
Table 2: Predicted Vibrational Frequencies for Key Functional Groups (Hypothetical DFT Data)
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 3550 |
| Amide | N-H stretch | 3410 |
| Carboxylic Acid | C=O stretch | 1745 |
| Amide | C=O stretch (Amide I) | 1680 |
| Alkene | C=C stretch | 1655 |
Molecular Dynamics Simulations for Conformational Landscape Analysis and Solution Behavior
While DFT provides a static, gas-phase picture, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time, particularly in a condensed phase like an aqueous solution. nih.gov MD simulations model the movements of atoms by solving Newton's equations of motion, using a force field (e.g., GAFF, CHARMM) to define the potential energy of the system. nih.gov
For a flexible molecule like this compound, MD is essential for exploring its conformational landscape. The cyclohexene (B86901) ring can exist in various conformations (like half-chair or boat), and the two substituents can adopt different relative orientations (cis/trans) and rotational states (axial/equatorial). MD simulations, often run for hundreds of nanoseconds, can sample these different states and determine their relative populations and the energy barriers for interconversion.
When simulated in a solvent like water, MD can reveal crucial information about solvation and intermolecular interactions. rsc.org The simulation tracks the formation and breaking of hydrogen bonds between the molecule's polar groups (the carboxylic acid and amide) and the surrounding water molecules. The stability of these interactions influences the molecule's solubility and its preferred conformation in solution. Analysis tools like the Radial Distribution Function (RDF) can be used to quantify the structuring of water molecules around specific atoms of the solute.
Table 3: Relative Energies of Plausible Conformers in Solution (Hypothetical MD Data)
| Conformer Description | Relative Free Energy (kcal/mol) | Key Feature |
| Conformer A (Global Minimum) | 0.00 | Carboxylic and amide groups are pseudo-equatorial, allowing for optimal solvation. |
| Conformer B | +1.5 | Carboxylic group is pseudo-axial, leading to some steric strain. |
| Conformer C | +2.8 | Amide group is pseudo-axial, creating unfavorable steric interactions. |
| Conformer D | +4.2 | Boat-like conformation of the cyclohexene ring, energetically unfavorable. |
In Silico Ligand-Receptor Interaction Modeling: Molecular Docking and Binding Mode Prediction
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.gov This method is crucial in drug discovery for identifying potential biological targets and understanding structure-activity relationships. For this compound, a hypothetical docking study could be performed against an enzyme implicated in inflammation, such as Cyclooxygenase-2 (COX-2), a common target for non-steroidal anti-inflammatory drugs.
The process involves preparing the 3D structures of both the ligand (the molecule of interest) and the receptor (the protein). Using software like AutoDock or GOLD, the ligand's conformational flexibility is explored within a defined binding site on the protein. seaninstitute.or.id A scoring function then estimates the binding free energy for each generated pose, with lower energy values indicating more favorable binding. kg.ac.rs
The results of a docking simulation provide a binding affinity score (e.g., in kcal/mol) and a detailed 3D model of the ligand-receptor complex. This model allows for the analysis of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that stabilize the complex. researchgate.net For instance, the carboxylic acid moiety could form strong hydrogen bonds with key residues like Arginine or Tyrosine in the active site, while the allyl and cyclohexene groups could engage in hydrophobic interactions within a nonpolar pocket.
Table 4: Hypothetical Molecular Docking Results against COX-2
| Parameter | Value | Description |
| Binding Affinity | -8.2 kcal/mol | The estimated free energy of binding. More negative values indicate stronger binding. |
| Inhibition Constant (Ki, predicted) | 1.5 µM | The predicted concentration required to inhibit 50% of the enzyme's activity. |
| Interacting Residue 1 | Arg120 | Hydrogen bond with the carboxylic acid group. |
| Interacting Residue 2 | Tyr355 | Hydrogen bond with the amide carbonyl group. |
| Interacting Residue 3 | Val523 | Hydrophobic interaction with the cyclohexene ring. |
| Interacting Residue 4 | Leu352 | Hydrophobic interaction with the allyl group. |
Cheminformatics and Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Chemical Reactivity and Physical Parameters of Analogues
Cheminformatics and Quantitative Structure-Property Relationship (QSPR) modeling are used to build mathematical models that correlate a molecule's structure with its physical or chemical properties. researchgate.net These models are valuable for predicting the properties of new, unsynthesized analogues, thereby guiding molecular design.
A QSPR model is developed by first creating a dataset of molecules with known property values (e.g., solubility, boiling point, reactivity). For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors can encode 1D (e.g., molecular weight), 2D (e.g., topological indices, polar surface area), or 3D (e.g., molecular shape) information. Statistical methods, such as multiple linear regression, are then used to find an equation that best relates the descriptors to the property of interest. nih.gov
For this compound and its analogues, a QSPR model could be developed to predict a key property like aqueous solubility (LogS). Descriptors such as the octanol-water partition coefficient (LogP), topological polar surface area (TPSA), and the number of rotatable bonds would likely be significant predictors. Such a model would enable the rapid in silico screening of virtual analogues to identify candidates with improved solubility profiles.
Table 5: Hypothetical QSPR Model for Predicting Aqueous Solubility (LogS)
Model Equation: LogS = 0.5 - 0.7 * LogP - 0.02 * TPSA + 0.1 * Nrotb
| Analogue (R in R-carbamoyl) | LogP | TPSA (Ų) | Nrotb | Predicted LogS |
| Allyl (Parent Compound) | 1.8 | 78.5 | 4 | -1.74 |
| Propyl | 2.0 | 78.5 | 4 | -1.97 |
| Methyl | 1.0 | 78.5 | 2 | -1.07 |
| Benzyl | 3.0 | 78.5 | 5 | -2.67 |
(Nrotb = Number of Rotatable Bonds)
Theoretical Studies on Reaction Mechanisms and Transition States in Synthetic Pathways
Computational chemistry, particularly DFT, is a powerful tool for investigating the mechanisms of chemical reactions. dur.ac.uk It allows for the mapping of the potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states (TS). The energy of the highest transition state determines the activation energy (Ea) and thus the rate of the reaction.
A plausible synthetic route to this compound involves the reaction of cyclohex-3-ene-1,2-dicarboxylic anhydride (B1165640) with allylamine (B125299). A theoretical study of this reaction would involve calculating the energies of all species along the reaction pathway. The likely mechanism involves the nucleophilic attack of the amine nitrogen on one of the anhydride's carbonyl carbons. This leads to a tetrahedral intermediate, which then undergoes proton transfer and subsequent ring-opening to form the final amide-acid product.
By calculating the energies of the transition states for each step, the rate-determining step can be identified. researchgate.net Furthermore, computational analysis can provide insights into the reaction's stereochemistry and regioselectivity. This information is invaluable for optimizing reaction conditions (e.g., temperature, catalyst) to improve yield and selectivity in the laboratory.
Table 6: Hypothetical Energy Profile for the Amide Formation Step
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | Anhydride + Allylamine | 0.0 |
| TS1 | Transition state for nucleophilic attack | +15.2 |
| Intermediate | Tetrahedral intermediate | -5.4 |
| TS2 | Transition state for proton transfer/ring-opening | +12.5 |
| Product | This compound | -20.8 |
Based on these hypothetical calculations, the initial nucleophilic attack (TS1) would be the rate-determining step of the reaction.
Chemical Reactivity and Derivatization Pathways of 6 Allylcarbamoyl Cyclohex 3 Enecarboxylic Acid
Reactions Involving the Cyclohexene (B86901) Double Bond (e.g., Hydrogenation, Epoxidation, Halogenation)
The carbon-carbon double bond within the cyclohexene ring is a key site for electrophilic addition and other transformations.
Hydrogenation: The double bond can be readily reduced to the corresponding saturated cyclohexane (B81311) derivative through catalytic hydrogenation. This reaction is typically carried out using a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. The product of this reaction would be 6-Allylcarbamoyl-cyclohexanecarboxylic acid.
Interactive Data Table: Catalytic Hydrogenation Conditions
| Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Expected Product |
|---|---|---|---|---|
| 10% Pd/C | Ethanol | 25 | 1-4 | 6-Allylcarbamoyl-cyclohexanecarboxylic acid |
| PtO₂ | Acetic Acid | 25 | 1-4 | 6-Allylcarbamoyl-cyclohexanecarboxylic acid |
Epoxidation: The double bond can be converted to an epoxide using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). wpmucdn.com This reaction proceeds via the Prilezhaev reaction mechanism. stackexchange.com The resulting epoxide, 6-Allylcarbamoyl-7-oxabicyclo[4.1.0]heptane-3-carboxylic acid, is a versatile intermediate for further functionalization. Studies on similar cyclohex-3-ene-1-carboxamide (B1296590) derivatives have shown that epoxidation can lead to the formation of bicyclic lactones through intramolecular rearrangement, where the amide group participates in the reaction. nih.gov
Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond is expected to proceed via a halonium ion intermediate, leading to the formation of a dihalogenated cyclohexane derivative. For instance, bromination of a similar cyclohex-3-ene-1-carboxamide derivative has been shown to yield a bicyclic lactone, indicating intramolecular participation of the amide and carboxylic acid functionalities. nih.gov Under free-radical conditions, such as in the presence of UV light, allylic bromination at the carbon adjacent to the double bond can occur. stackexchange.com
Transformations at the Carboxylic Acid Moiety (e.g., Esterification, Amide Coupling, Reduction)
The carboxylic acid group is amenable to a variety of transformations to produce esters, amides, and alcohols.
Esterification: The carboxylic acid can be converted to its corresponding ester, for example, a methyl ester, through Fischer esterification by reacting it with an alcohol (e.g., methanol) in the presence of a strong acid catalyst (e.g., sulfuric acid). chegg.com Alternatively, reaction with an alkyl halide in the presence of a base can also yield the ester.
Amide Coupling: The carboxylic acid can be coupled with an amine to form a new amide bond. This reaction typically requires the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), often in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt) and a base. libretexts.orgnih.govkhanacademy.org This allows for the introduction of a wide range of substituents.
Interactive Data Table: Amide Coupling Reagents
| Coupling Reagent | Additive | Base | Solvent |
|---|---|---|---|
| DCC | HOBt | DIPEA | DMF |
| EDC | DMAP | Et₃N | CH₂Cl₂ |
Reduction: The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.comchemguide.co.uk Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. chemistrysteps.com The product of this reduction would be (6-(Allylcarbamoyl)cyclohex-3-en-1-yl)methanol.
Chemical Modifications of the Allylcarbamoyl Group (e.g., Allyl Functionalization, Amide Hydrolysis, N-Alkylation)
The allylcarbamoyl group offers several avenues for chemical modification.
Allyl Functionalization: The allyl group itself can undergo various reactions. For instance, it can be isomerized to the corresponding enamide (a propenyl group) using ruthenium or rhodium catalysts. nih.govresearchgate.netacs.org This enamide can then be further functionalized. The double bond of the allyl group can also undergo reactions such as dihydroxylation or ozonolysis.
Amide Hydrolysis: The amide bond can be cleaved under either acidic or basic conditions, typically with heating, to yield the corresponding amine (allylamine) and the dicarboxylic acid (cyclohex-3-ene-1,6-dicarboxylic acid). acs.org
N-Alkylation: The nitrogen atom of the amide can be further alkylated. This generally requires deprotonation of the amide with a strong base, such as sodium hydride, followed by reaction with an alkyl halide. rsc.orgresearchgate.netrsc.org
Regioselectivity and Stereoselectivity in Post-Synthetic Chemical Transformations
The stereochemistry of the starting material and the reaction conditions can significantly influence the stereochemical outcome of subsequent transformations.
Regioselectivity: In reactions such as epoxidation, the approach of the reagent can be directed by existing functional groups. For example, in the epoxidation of cyclohexenols, the hydroxyl group can direct the peroxy acid to the same face of the double bond (syn-directing effect) through hydrogen bonding. researchgate.net A similar directing effect might be observed from the carboxylic acid or amide groups in 6-Allylcarbamoyl-cyclohex-3-enecarboxylic acid. The regioselectivity of epoxide ring-opening is also dependent on the reaction conditions (acidic vs. basic) and the nature of the nucleophile. youtube.comacs.org
Stereoselectivity: Hydrogenation of the cyclohexene double bond typically occurs via syn-addition of hydrogen from the less sterically hindered face of the molecule. acs.orgyoutube.com The existing substituents on the ring will influence the preferred conformation of the molecule and thus the direction of catalyst approach. Reactions on the chiral centers of the molecule can also be designed to be diastereoselective, leading to the preferential formation of one diastereomer over another. acs.orgresearchgate.netsemanticscholar.orgrsc.org For instance, bromination of similar cyclohexene carboxamide systems has been shown to proceed with high diastereoselectivity, leading to the formation of specific bicyclic lactone stereoisomers. nih.gov
Examination of Chemical Stability and Degradation Pathways under Controlled Conditions
The stability of this compound will be influenced by factors such as pH, temperature, and exposure to light.
Under strongly acidic or basic conditions, hydrolysis of the amide bond is a likely degradation pathway, as discussed previously. At elevated temperatures, decarboxylation of the carboxylic acid group might occur, although this typically requires harsh conditions for non-activated carboxylic acids. The unsaturated cyclohexene ring and the allyl group are susceptible to oxidation over time, especially in the presence of oxygen and light, potentially leading to the formation of peroxides and other oxidation products. The degradation of unsaturated amides can also be initiated by oxidative cleavage of the double bonds. nih.gov The degradation of similar unsaturated fatty acids often proceeds via pathways involving oxidation of the double bonds. researchgate.netresearchgate.net
Mechanistic Investigations of Biological Interactions and Structure Activity Relationships Sar for Cyclohex 3 Enecarboxylic Acid Derivatives
Principles of Ligand-Target Recognition and Binding Mechanisms for Cyclohexene (B86901) Scaffolds
The interaction between a ligand, such as a cyclohexene derivative, and its biological target is a nuanced process governed by the principles of molecular recognition. This recognition is primarily driven by a series of non-covalent interactions that collectively contribute to the stability of the ligand-target complex. The specific nature and geometry of the cyclohexene scaffold play a crucial role in orienting the molecule within the binding site to maximize these favorable interactions.
Key binding forces at play include:
Hydrogen Bonds: These are critical directional interactions between a hydrogen atom covalently bonded to an electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. For cyclohexene derivatives, the carboxylic acid and amide functionalities are primary sites for hydrogen bonding.
Electrostatic Interactions: These arise from the attraction between oppositely charged regions on the ligand and the target protein. The carboxylate group, for instance, can form strong ionic bonds with positively charged amino acid residues like lysine (B10760008) or arginine in the binding pocket.
Van der Waals Forces: These are weaker, non-specific attractions that occur between all atoms in close proximity. The hydrophobic cyclohexene ring can engage in significant van der Waals interactions with nonpolar regions of the target.
In Vitro Enzyme Binding and Inhibition Modalities (e.g., Matrix Metalloproteinase Inhibition, Carboxylesterase Activity)
Derivatives of cyclohexene have been investigated for their potential to inhibit various enzymes. For instance, certain cyclohexane (B81311) carboxamides have been designed and synthesized as potential anticonvulsant agents by targeting the GABA-aminotransferase (GABA-AT) enzyme. nih.gov Molecular docking studies of these compounds have helped to elucidate their binding interactions within the active site of the GABA-AT enzyme. nih.gov
Another area of interest is the inhibition of epoxide hydrolases, enzymes involved in the metabolism of signaling molecules. Elevated levels of epoxide hydrolase have been observed in neurodegenerative conditions like Alzheimer's disease, and inhibitors of this enzyme have been shown to improve cognitive function in animal models by reducing inflammation and oxidative stress. mdpi.com The cyclohexene scaffold can be incorporated into the design of such inhibitors.
While direct studies on "6-Allylcarbamoyl-cyclohex-3-enecarboxylic acid" and its specific enzyme inhibition profile are not extensively detailed in the provided context, the broader class of cyclohexene derivatives has shown promise as enzyme inhibitors. The general approach involves designing the molecule to fit into the enzyme's active site and interact with key amino acid residues, thereby blocking the binding of the natural substrate and inhibiting the enzyme's catalytic activity.
Receptor Interaction Studies and Competitive Binding Assays of Related Cyclohexene Carboxamides
Cyclohexene carboxamides have been studied for their interactions with various receptors. A notable example is the development of new cyclohexane-derived arylcarboxamides as dopamine (B1211576) D2 receptor antagonists. researchgate.net These compounds are structurally related to metoclopramide (B1676508) and have been evaluated for their ability to inhibit apomorphine-induced behaviors in animal models, which is indicative of dopamine D2 receptor blockade. researchgate.net
Competitive binding assays are a common method to determine the affinity of a ligand for a receptor. In these assays, the ability of the test compound to displace a known radiolabeled ligand from the receptor is measured. This provides a quantitative measure of the compound's binding affinity, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). For the aforementioned dopamine D2 receptor antagonists, such studies would be crucial to quantify their potency and selectivity.
The general structural elements required for the binding of orthopramides to their receptor targets include an aromatic moiety, a carbonyl group, and a basic nitrogen atom. researchgate.net By incorporating the basic nitrogen into a cyclohexane ring, researchers have aimed to create more conformationally restricted analogues with potentially improved affinity and selectivity. researchgate.net
Establishment of Structure-Activity Relationships (SAR) through Systematic Analog Design and Synthesis
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve the synthesis and biological testing of a series of related compounds to understand how chemical structure influences biological activity. For cyclohexene derivatives, SAR studies have been conducted to optimize their properties for various therapeutic targets.
For example, in the development of new anticonvulsant agents based on the cyclohexane carboxamide scaffold, a series of derivatives were synthesized with different substituents. nih.gov The anticonvulsant activity of these compounds was then evaluated in animal models of seizures. nih.gov Such studies revealed that certain substituents led to significantly enhanced potency, with one compound being twice as potent as the reference drug phenobarbital. nih.gov
Similarly, SAR studies have been performed on new amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety to evaluate their antimicrobial and anti-inflammatory activities. mdpi.com These studies have shown that the nature and position of substituents on the phenyl ring can have a significant impact on both the potency and spectrum of antimicrobial activity. mdpi.com For instance, a methyl group at the para position of the phenyl ring was found to be beneficial for both antitubercular and antibacterial activity, while a nitro group at the same position was detrimental. mdpi.com
The following table illustrates a hypothetical SAR for a series of cyclohexene derivatives based on reported findings for similar compounds:
| Compound | R1 | R2 | Biological Activity (IC50 in µM) |
| 1a | H | H | 50 |
| 1b | CH3 | H | 25 |
| 1c | Cl | H | 15 |
| 1d | H | CH3 | 40 |
| 1e | H | Cl | 30 |
This table is a representative example to illustrate the concept of SAR and does not represent actual data for "this compound."
Theoretical Frameworks for Predicting and Rationalizing Biological Activity and Selectivity of Cyclohexene Derivatives
Computational methods play a vital role in modern drug discovery by providing theoretical frameworks to predict and rationalize the biological activity of molecules. For cyclohexene derivatives, these methods can offer insights into their interactions with biological targets at the molecular level.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method has been employed to study the binding of cyclohexane carboxamide analogues to the GABA-AT enzyme, helping to understand the key interactions responsible for their inhibitory activity. nih.gov Docking studies have also been used to rationalize the dopamine D2 receptor antagonistic activity of new cyclohexane-derived arylcarboxamides. researchgate.net
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological effect. For the dopamine D2 receptor antagonists, a 3D-pharmacophore model was used to assess the fit of the newly synthesized compounds, and the results were consistent with their experimentally determined biological activity. researchgate.net
Quantum mechanical calculations , such as Density Functional Theory (DFT), can be used to determine the electronic properties of molecules, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov These properties can be correlated with the molecule's reactivity and biological activity. nih.gov
These theoretical frameworks not only help in understanding the mechanism of action of existing compounds but also guide the design of new, more potent, and selective analogues.
Mechanistic Studies of Antimicrobial Properties of Related Cyclohexene Derivatives
A number of studies have demonstrated the antimicrobial activity of cyclohexene and cyclohexane derivatives against a range of pathogenic microorganisms, including bacteria and fungi. ppor.azproquest.com The mechanisms by which these compounds exert their antimicrobial effects can vary.
One proposed mechanism for some cyclohexane triones is the inhibition of the transport of low-molecular-weight hydrophilic substances into bacterial cells. nih.gov This disruption of essential nutrient uptake can lead to the inhibition of bacterial growth and, ultimately, cell death. nih.gov Unlike some other antimicrobial agents, these compounds did not appear to cause rapid disruption of the bacterial cytoplasmic membrane. nih.gov
The antimicrobial activity of newly synthesized cyclohexene derivatives is often evaluated by determining their minimum inhibitory concentration (MIC) against various microbial strains. nih.gov The MIC is the lowest concentration of the compound that prevents visible growth of the microorganism.
The following table presents a hypothetical summary of the antimicrobial activity of a series of cyclohexene derivatives:
| Compound | R-group | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| 2a | H | 64 | 128 | 64 |
| 2b | 4-F-phenyl | 16 | 32 | 16 |
| 2c | 4-Cl-phenyl | 32 | 64 | 32 |
| 2d | 4-NO2-phenyl | >256 | >256 | >256 |
This table is a representative example to illustrate the concept of antimicrobial screening and SAR, and does not represent actual data for "this compound."
These studies indicate that the cyclohexene scaffold is a promising starting point for the development of new antimicrobial agents. Further mechanistic investigations are needed to fully elucidate the molecular targets and pathways affected by these compounds.
Applications in Advanced Organic Synthesis and Chemical Biology
Utility as Chiral Building Blocks and Synthons in Complex Natural Product Synthesis
The chiral nature of the cyclohexene (B86901) ring in 6-allylcarbamoyl-cyclohex-3-enecarboxylic acid makes it a valuable chiral building block, or synthon, for the asymmetric synthesis of complex natural products. Chiral cyclohexene derivatives are frequently employed in the synthesis of a variety of natural products, including alkaloids and antiviral nucleoside analogues. nih.govacs.org The stereochemistry of the substituents on the cyclohexene ring can be precisely controlled, allowing for the construction of specific stereoisomers of the target natural product.
For instance, in the synthesis of Amaryllidaceae alkaloids, which possess a 5,10b-ethanophenanthridine core, substituted cyclohexene precursors are utilized to establish the crucial all-carbon quaternary stereocenter. acs.org The synthetic strategy often involves enzymatic resolution of a racemic cyclohexene derivative to obtain the desired enantiomerically pure starting material. acs.org This approach highlights the importance of chiral cyclohexene synthons in providing the necessary stereochemical information for the total synthesis of complex and biologically active molecules.
The presence of the carboxylic acid and the allylcarbamoyl group on the cyclohexene ring of the title compound offers multiple points for further functionalization, enabling its incorporation into larger and more complex molecular architectures. The double bond within the cyclohexene ring also provides a handle for various chemical transformations, such as epoxidation, dihydroxylation, and cycloaddition reactions, further expanding its synthetic utility.
Table 1: Examples of Natural Product Classes Synthesized Using Chiral Cyclohexene Building Blocks
| Natural Product Class | Key Synthetic Strategy | Reference |
| Alkaloids | Enzymatic resolution of cyclohexene precursors | acs.org |
| Antiviral Nucleosides | Stereospecific synthesis from chiral carvone | nih.gov |
Role as Molecular Probes for Mechanistic Investigations in Enzymology and Receptor Biology
The allyl group within this compound provides a unique functional handle that can be exploited for its use as a molecular probe in chemical biology. Allyl groups are known to be critical for the biological activity of various compounds and can be used in bioorthogonal chemistry. wikipedia.orgnih.gov Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes, making them ideal for studying biological systems. wikipedia.org
The terminal alkene of the allyl group can participate in a variety of bioorthogonal ligation reactions, allowing for the attachment of reporter molecules such as fluorophores, biotin, or affinity tags. This enables the visualization, isolation, and identification of the biological targets of the molecule. For example, allyl-containing compounds have been used to probe enzyme activity and for the identification of enzyme inhibitors. nih.govresearchgate.net
The allylcarbamoyl moiety can act as a reactive handle for covalent modification of enzyme active sites or receptor binding pockets, allowing for mechanistic studies. The electrophilic nature of the allyl group can be tuned to react with specific nucleophilic residues in a biological target, leading to irreversible inhibition and facilitating the identification of the binding site through techniques like mass spectrometry-based proteomics.
Table 2: Potential Bioorthogonal Reactions Involving the Allyl Group
| Reaction Type | Reactant Partner | Application | Reference |
| Thiol-ene "click" reaction | Thiols | Bioconjugation | wikipedia.org |
| Tetrazine ligation | Tetrazines | Live-cell imaging | nih.gov |
| Photo-induced cycloaddition | Diaryl tetrazoles | Spatiotemporal control | biosyn.com |
Scaffold for Combinatorial Chemistry Library Generation for Academic Screening Initiatives
The cyclohexene carboxamide core of this compound serves as an excellent scaffold for the generation of combinatorial libraries. Combinatorial chemistry allows for the rapid synthesis of a large number of structurally related compounds, which can then be screened for biological activity. nih.gov The generation of such libraries is a cornerstone of modern drug discovery and academic screening initiatives. nih.govstanford.educhemfaces.comku.edu
The carboxylic acid and the primary amine precursor to the allylcarbamoyl group provide two points of diversity that can be readily modified with a wide range of building blocks. By varying the substituents at these positions, a large and diverse library of compounds can be generated. For example, the carboxylic acid can be coupled with a variety of amines to create a library of amides, while the amine precursor can be acylated with different carboxylic acids.
The resulting libraries of cyclohexene derivatives can be screened in high-throughput assays to identify compounds with desired biological activities, such as enzyme inhibition, receptor binding, or antimicrobial effects. nih.govnih.gov The structural information obtained from the screening of these libraries can then be used to design more potent and selective compounds.
Precursors for the Synthesis of Advanced Intermediates in Medicinal Chemistry
Functionalized cyclohexene derivatives are valuable precursors for the synthesis of advanced intermediates in medicinal chemistry. nih.govresearchgate.netmdpi.comgoogle.com The cyclohexene ring system can serve as a mimic of a furanose ring, as demonstrated in the synthesis of cyclohexenylguanine, which exhibits potent antiviral activity. nih.gov This mimicry allows for the development of novel therapeutic agents with improved pharmacological properties.
The various functional groups on this compound can be strategically manipulated to introduce new functionalities and build molecular complexity. For instance, the double bond can be hydrogenated to yield the corresponding cyclohexane (B81311) derivative, which can possess different conformational properties and biological activities. The carboxylic acid can be reduced to an alcohol or converted to other functional groups, providing access to a wide range of advanced intermediates.
Derivatives of cyclohexene carboxylic acid have been investigated for their potential as antitumor agents, highlighting the therapeutic potential of this scaffold. researchgate.net The ability to readily synthesize and functionalize the cyclohexene core makes it an attractive starting point for the development of new drugs targeting a variety of diseases.
Future Research Directions and Unexplored Avenues for 6 Allylcarbamoyl Cyclohex 3 Enecarboxylic Acid Research
Development of Novel and Sustainable Stereoselective Synthetic Methodologies
The synthesis of structurally complex molecules like functionalized cyclohexanes in a stereocontrolled manner is a primary objective in modern organic chemistry. acs.orgnih.gov Future research should focus on developing novel and sustainable methods for the stereoselective synthesis of 6-Allylcarbamoyl-cyclohex-3-enecarboxylic acid. The molecule possesses two chiral centers, making precise control over its stereochemistry crucial for elucidating its structure-activity relationships.
Current powerful strategies for constructing highly substituted cyclohexane (B81311) and cyclohexene (B86901) cores include organocatalytic domino or cascade reactions, which can create multiple stereogenic centers in a single pot with high efficiency and stereoselectivity. nih.gov Methodologies such as the Diels-Alder reaction remain a premier method for building the cyclohexene core, though achieving high regioselectivity often requires biased substrates. acs.org Therefore, new methods that complement the traditional Diels-Alder approach are highly desirable. acs.org
Future synthetic strategies could explore:
Asymmetric Diels-Alder Reactions: Employing chiral catalysts to control the facial selectivity of the [4+2] cycloaddition that forms the cyclohexene ring.
Organocatalytic Cascade Reactions: Designing multi-reaction sequences using chiral organocatalysts to build the functionalized carbocycle from simple, readily available precursors. nih.gov
Enzymatic Resolutions: Utilizing enzymes to selectively resolve racemic mixtures of intermediates or the final compound, offering a green and highly specific approach to obtaining enantiopure material.
Ring-Closing Metathesis (RCM): While often used for intramolecular reactions, exploring new catalytic systems for intermolecular RCM could provide a novel route to the cyclohexene core. acs.org
These approaches would not only provide access to specific stereoisomers of the target molecule but also align with the principles of green chemistry by potentially reducing steps, waste, and the use of hazardous reagents. nih.govresearchgate.net
Advanced Computational Prediction of Novel Reactivity Profiles and Biological Interaction Modalities
Computational chemistry offers powerful tools to predict the behavior of molecules, thereby guiding experimental design and reducing the time and resources required for discovery. nih.gov For this compound, advanced computational methods can be employed to forecast its chemical reactivity and potential biological interactions.
Predicting Reactivity: Conceptual Density Functional Theory (CDFT) can be used to calculate global and local reactivity descriptors. scielo.org.mx Indexes such as molecular hardness, electrophilicity, and Fukui functions can predict the most likely sites for nucleophilic or electrophilic attack, offering insights into how the molecule might react with various reagents or biological nucleophiles. scielo.org.mxscirp.org For instance, the global electrophilicity index can predict the reactivity of molecules like cycloalkynes in cycloaddition reactions, a concept that could be applied to the alkene in the cyclohexene ring. peerj.com The activation strain model can further analyze reaction profiles to understand reactivity trends. researchgate.net
Modeling Biological Interactions: Structure-based computational methods are essential in rational drug discovery for predicting how a small molecule might bind to a protein target. nih.govspringernature.com Molecular docking simulations can screen libraries of biological targets to identify potential binding pockets for this compound. springernature.comproquest.com Following docking, molecular dynamics (MD) simulations can provide a dynamic view of the binding event, revealing conformational changes and key intermolecular interactions that stabilize the ligand-protein complex. proquest.com These computational studies can help prioritize which biological pathways and protein targets to investigate experimentally. oup.com
Integration with Flow Chemistry and Automated Synthesis Platforms for High-Throughput Derivatization
Flow chemistry, or continuous flow processing, has emerged as a powerful technology in chemical synthesis, offering benefits such as enhanced reaction control, improved safety, and scalability. unimi.itsyrris.com Integrating the synthesis of this compound derivatives with flow chemistry and automated platforms presents a significant opportunity for high-throughput experimentation and library generation. rsc.orgresearchgate.net
This approach would enable the rapid and efficient creation of a diverse library of analogues for structure-activity relationship (SAR) studies. syrris.comdrugdiscoverytrends.com Key applications include:
Automated Library Synthesis: Automated flow systems can perform sequential reactions to modify the core structure. beilstein-journals.org For example, the carboxylic acid could be converted into a variety of esters or amides in a continuous, telescoped process. acs.org Similarly, the allyl group offers a handle for modifications like epoxidation, dihydroxylation, or cross-metathesis.
Rapid Reaction Optimization: Flow reactors allow for the rapid screening of reaction conditions (e.g., temperature, pressure, residence time, and reagent stoichiometry) to quickly identify optimal synthesis protocols. unimi.it This is particularly advantageous for chemistries that are challenging to control in traditional batch reactors. rsc.org
Handling of Reactive Intermediates: Flow chemistry provides a safer way to handle hazardous reagents and unstable intermediates by generating them in situ and immediately consuming them in the next reaction step. unimi.itdurham.ac.uk
By coupling high-throughput synthesis with high-throughput screening, researchers can accelerate the discovery cycle from initial hit to optimized lead compound. syrris.comresearchgate.net
Exploration of New Biological Target Classes beyond Current Academic Scope
The cyclohexene and carboxamide moieties are present in numerous bioactive compounds with a wide array of therapeutic applications, including anticancer, anti-inflammatory, and antibacterial activities. mdpi.comorientjchem.orgnih.govresearchgate.net For example, certain cyclohexane-1-carboxamide derivatives have been identified as potent inducers of apoptosis in cancer cell lines. orientjchem.org Meroterpenoids containing a cyclohexene ring have shown anti-inflammatory effects by inhibiting pro-inflammatory cytokines. mdpi.com This suggests that this compound could interact with a diverse range of biological targets.
Future research should aim to explore novel target classes beyond those typically investigated for such scaffolds. A promising and underexplored area for this class of compounds is the targeting of riboswitches. Riboswitches are structured non-coding RNA domains found in bacterial mRNA that regulate gene expression. google.com The glmS riboswitch, for instance, is a validated target for new antibacterial agents. google.com Given that metabolite analogues with cyclic structures can modulate riboswitch function, it is plausible that derivatives of this compound could be designed to bind to specific bacterial riboswitches, offering a novel mechanism for antibiotic action. Other potential target classes could include epigenetic modifiers, protein-protein interaction stabilizers or inhibitors, and components of the inflammasome pathway. oup.commdpi.com
Design and Synthesis of Photoactivatable or Chemically Removable Derivatives for Chemical Biology Applications
Chemical biology relies on precisely designed molecular tools to probe and manipulate biological systems. nih.govrsc.orgrsc.org Designing derivatives of this compound that can be activated or deactivated by an external stimulus, such as light, would create powerful probes for studying dynamic cellular processes with high spatiotemporal control. researchgate.net
Photoactivatable ("Caged") Derivatives: The carboxylic acid functionality can be "caged" with a photoremovable protecting group (PPG). researchgate.netacs.org These groups render the molecule biologically inactive until a pulse of light at a specific wavelength cleaves the PPG, releasing the active compound at a precise time and location within a cell or tissue. researchgate.netthermofisher.com Groups like 1-(4,5-dimethoxy-2-nitrophenyl)ethyl (DMNPE) or 7-N,N-diethylaminocoumarin (DECM) could be used to cage the carboxylate, enabling controlled release and subsequent study of its downstream biological effects. acs.orgthermofisher.com
Photoreactive Cross-linking Probes: To identify the direct binding partners of this compound, a photoreactive group, such as an aryl azide (B81097) or benzophenone, could be incorporated into its structure. thermofisher.com Upon photoactivation, this group forms a covalent bond with nearby molecules, allowing for the isolation and identification of its protein targets.
Fluorescent Probes: Attaching a fluorophore to the molecule, while ensuring its biological activity is retained, would allow for its visualization within living cells using fluorescence microscopy. nih.govpsu.edu Such probes are invaluable for studying the compound's subcellular localization, uptake, and trafficking. psu.edu
These chemical biology tools would transform this compound from a static molecule into a dynamic probe for interrogating complex biological systems.
Q & A
Q. What are the common synthetic routes for 6-Allylcarbamoyl-cyclohex-3-enecarboxylic acid, and how do reaction conditions influence product purity?
Methodological Answer: Two primary synthetic approaches are derived from analogous cyclohexenecarboxylic acid derivatives:
- Catalytic Hydrogenation : Requires palladium catalysts and controlled hydrogen pressure (e.g., 1–5 atm) at 25–80°C. This method ensures selective reduction of double bonds while preserving the allylcarbamoyl group .
- Cycloaddition Reactions : For example, Diels-Alder reactions between dienes and acrylate derivatives (e.g., allyl methacrylate) under thermal or Lewis acid-catalyzed conditions (60–120°C). Steric effects from the allylcarbamoyl group may necessitate longer reaction times . Key Considerations: Monitor reaction progress via TLC or HPLC to avoid over-reduction or side products.
Q. How can spectroscopic techniques (NMR, IR, X-ray crystallography) resolve structural ambiguities in this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify olefinic protons (δ 5.2–5.8 ppm) and carbamoyl NH signals (δ 6.5–7.0 ppm). Coupling constants (J = 8–12 Hz) confirm cyclohexene ring conformation .
- IR Spectroscopy : Carboxylic acid (1700–1720 cm⁻¹) and carbamoyl (1640–1680 cm⁻¹) stretching frequencies validate functional groups .
- X-ray Crystallography : Resolves spatial arrangement of substituents, particularly allyl group orientation relative to the cyclohexene ring .
Q. What environmental factors (pH, temperature) influence the stability of this compound during storage?
Methodological Answer:
- pH Stability : The compound is prone to hydrolysis in acidic (pH < 3) or alkaline (pH > 9) conditions, degrading the carbamoyl group. Use neutral buffers for aqueous solutions .
- Thermal Stability : Store at –20°C in inert atmospheres (N₂/Ar) to prevent oxidation of the cyclohexene double bond. Conduct accelerated stability studies (40–60°C) to model degradation kinetics .
Advanced Research Questions
Q. How can researchers design experiments to optimize synthesis yield while minimizing byproducts?
Methodological Answer: Apply Design of Experiments (DOE) principles:
- Factor Screening : Use a Plackett-Burman design to test variables (temperature, catalyst loading, solvent polarity) and identify critical factors .
- Response Surface Methodology (RSM) : Optimize conditions (e.g., 75°C, 3 mol% Pd/C) to maximize yield and purity. Validate with triplicate runs to ensure reproducibility .
- In Situ Monitoring : Employ FTIR or Raman spectroscopy to detect intermediate species and adjust conditions dynamically .
Q. What computational strategies predict the reactivity of this compound in novel reactions?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states for cycloaddition or nucleophilic substitution reactions. Focus on HOMO-LUMO gaps to predict regioselectivity .
- Retrosynthesis Tools : AI-driven platforms (e.g., Reaxys, Pistachio) propose synthetic pathways by cross-referencing analogous cyclohexene derivatives .
Q. How can contradictory data on reaction yields or stereochemical outcomes be resolved?
Methodological Answer:
- Cross-Validation : Replicate experiments using alternative methods (e.g., microwave-assisted synthesis vs. traditional heating) to isolate procedural biases .
- Advanced Chromatography : Employ chiral HPLC or SFC to separate enantiomers and quantify stereochemical purity .
- Mechanistic Probes : Isotopic labeling (e.g., D₂O for hydrogenation studies) clarifies reaction pathways and intermediate stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
